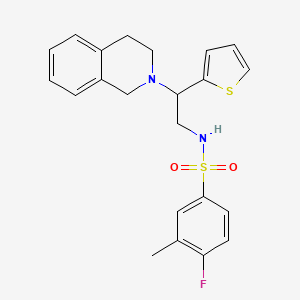

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide represents a sophisticated intersection of organic chemistry, pharmacology, and material science. This compound belongs to a class of molecules known for their complex structure and significant biological activities, making them valuable in various scientific research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves a multi-step process:

Starting Materials: : Begin with commercially available isoquinoline derivatives, thiophene compounds, and sulfonyl chlorides.

Key Steps

Formation of the dihydroisoquinoline ring via Pictet-Spengler reaction or hydrogenation.

Introduction of the thiophene moiety through cross-coupling reactions like Suzuki or Heck reaction.

Sulfonamide formation via reaction with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Reaction Conditions: : Typically performed under inert atmosphere (nitrogen or argon), controlled temperature ranges (0-100°C), and using solvents such as dichloromethane, toluene, or DMF.

Industrial Production Methods: : Industrial synthesis might scale these reactions using flow chemistry techniques or batch reactors, optimizing for yield, purity, and cost-effectiveness. Automation and real-time monitoring could ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidative transformations at various positions, especially on the isoquinoline and thiophene rings, using reagents like PCC or DMSO-NaHCO₃.

Reduction: : Reduction reactions, particularly hydrogenation, can further saturate the aromatic rings or reduce any nitro or carbonyl functionalities.

Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly on the aromatic rings and sulfonamide group, using halogens, nitrating agents, or strong nucleophiles.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents like KMnO₄, NaOCl, or H₂O₂ under mild to moderate conditions.

Reduction: : Employing hydrogen gas with Pd/C or PtO₂ catalysts, or chemical reducing agents like LiAlH₄.

Substitution: : Utilizing halogenating agents (Cl₂, Br₂), nitrating mixtures (HNO₃/H₂SO₄), or strong bases/nucleophiles (NaNH₂, Grignard reagents).

Major Products: : Depending on the reaction, products include oxidized or reduced derivatives, halogenated compounds, nitrated aromatics, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide finds applications in:

Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : Probing biological pathways, as potential enzyme inhibitors, or interacting with specific receptors.

Medicine: : Potential use in drug discovery, especially for targeting specific molecular pathways involved in diseases.

Industry: : As an intermediate in the production of specialty chemicals, polymers, or advanced materials.

Wirkmechanismus

The compound's mechanism of action typically involves:

Molecular Targets: : Binding to specific enzymes, receptors, or ion channels, affecting their function.

Pathways: : Modulating signaling pathways, potentially involving kinases, G-protein-coupled receptors, or transcription factors.

Vergleich Mit ähnlichen Verbindungen

Compared to other compounds in its class, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide exhibits unique properties due to:

Structural Uniqueness: : The combination of isoquinoline, thiophene, and sulfonamide groups.

Chemical Behavior: : Its reactivity under various conditions, making it versatile in synthetic chemistry.

Biological Activity: : Specific interactions with biological targets.

Similar Compounds

N-(2-quinolinyl)-4-fluorobenzenesulfonamide

N-(2-thiophen-2-yl)-3,4-dihydroisoquinoline

4-fluoro-3-methyl-N-(2-thiophen-2-yl)benzenesulfonamide

Each of these compounds shares some structural similarities but offers distinct reactivity and biological profiles.

Biologische Aktivität

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound of interest due to its potential pharmacological applications. The compound's structure incorporates a dihydroisoquinoline moiety, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide. Its molecular formula is C23H26N2O4S2 with a molecular weight of 458.6 g/mol. The structure features a sulfonamide group that is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O4S2 |

| Molecular Weight | 458.6 g/mol |

| IUPAC Name | N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzenesulfonamide |

| CAS Number | 898452-61-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety can facilitate binding to active sites on target proteins, inhibiting their activity and modulating biochemical pathways. This interaction is crucial for its potential use as a therapeutic agent.

Antifungal Activity

Research has indicated that derivatives of compounds containing the dihydroisoquinoline structure exhibit antifungal properties. For instance, studies have shown that similar compounds demonstrate significant activity against various phytopathogenic fungi at concentrations as low as 50 μg/mL . The structure–activity relationship (SAR) suggests that modifications in the molecular framework can enhance antifungal efficacy.

Antitumor Potential

The compound's structural components suggest potential antitumor activity. In studies involving related benzamide derivatives, compounds have been identified that inhibit specific kinases involved in cancer progression . The inhibition of these targets can lead to reduced tumor growth and improved patient outcomes.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes. This inhibition can be harnessed for therapeutic applications in conditions where enzyme overactivity is detrimental, such as in certain metabolic disorders.

Case Studies and Research Findings

- Antifungal Studies : A series of compounds related to the target structure were tested against seven different fungal strains, showing broad-spectrum antifungal activity. Compounds with halogen substitutions exhibited superior activity compared to standard antifungal agents .

- Kinase Inhibition : In a study evaluating the effects of similar sulfonamide compounds on RET kinase, several derivatives showed significant inhibition of kinase activity at both molecular and cellular levels . This suggests that this compound may have similar inhibitory effects.

- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions starting from isoquinoline derivatives. Understanding these pathways is crucial for optimizing production and enhancing yield for pharmaceutical applications.

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S2/c1-16-13-19(8-9-20(16)23)29(26,27)24-14-21(22-7-4-12-28-22)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,21,24H,10-11,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSXBAREFOGVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.